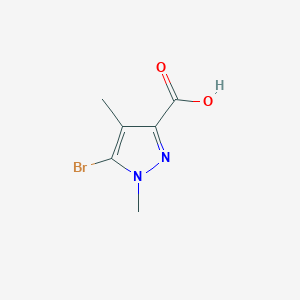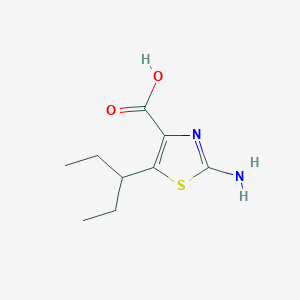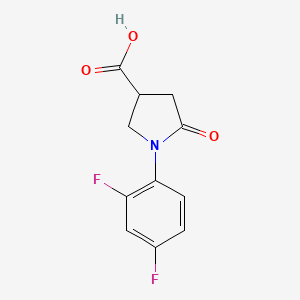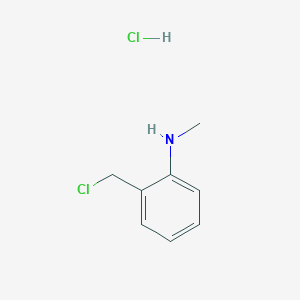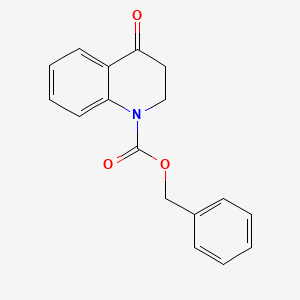
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Übersicht
Beschreibung
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a versatile organic compound used in a variety of synthetic organic chemistry applications. It is an important building block in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other industrial products. It is also used as a catalyst in the synthesis of polymers and other materials. This compound has been extensively studied in the past few decades, and its properties and applications are well-understood.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activity
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate and its derivatives demonstrate significant pharmacological activities. For instance, the regioselectivity in the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is crucial due to its association with various biological activities, including antibacterial and antiviral properties (Batalha et al., 2019). Additionally, certain derivatives of 4-oxo-1,2-dihydroquinoline-3-carboxylic acids have been synthesized as analgesic agents, showing the importance of structural components like the carboxylic group and benzyl fragment for their activity (Ukrainets et al., 2011).
Synthetic Methodology
In synthetic chemistry, benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate plays a vital role. For instance, a noteworthy improvement in the 3-diazo-4-oxo-3,4-dihydroquinoline photosynthesis of indole-3-carboxamides was achieved by using benzene as a solvent, enhancing yield and reducing reaction times (Carlock et al., 1977). Moreover, the asymmetric synthesis of 3,4-dihydroquinolin-2-ones through a stereoselective palladium-catalyzed decarboxylative [4 + 2]-cycloaddition process also highlights the compound's utility in creating structurally diverse molecules (Jin et al., 2018).
Biological and Chemical Analysis
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate derivatives are subject to extensive biological and chemical analysis. For example, new quinoline-4-carboxylate derivatives synthesized by esterification and alkylation reactions were characterized using NMR spectroscopy and X-ray crystallography, revealing potential for iron and copper corrosion mitigation (Hayani et al., 2021).
Antitumor Activity
Some derivatives of benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate have been synthesized and evaluated for their antitumor activity. A study on 3-benzyl-4(3H)quinazolinone analogs revealed significant in vitro antitumor effects against various cancer cell lines, demonstrating the potential of these derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
benzyl 4-oxo-2,3-dihydroquinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-10-11-18(15-9-5-4-8-14(15)16)17(20)21-12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPDGNMOSXCMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

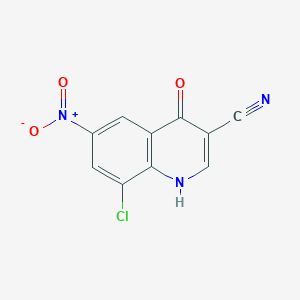
![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-](/img/structure/B3038850.png)
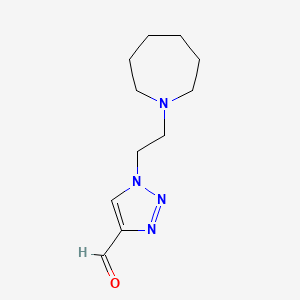
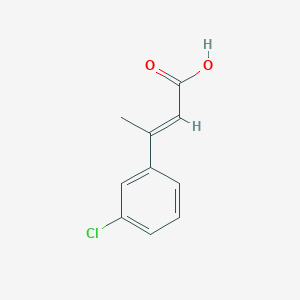
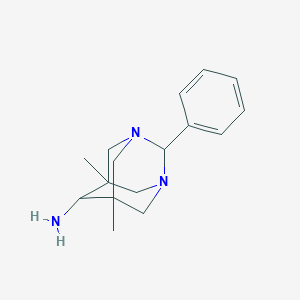
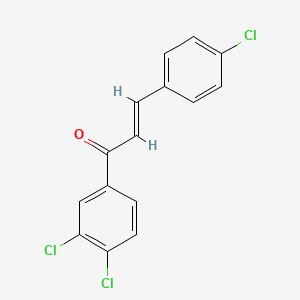
![4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3038859.png)
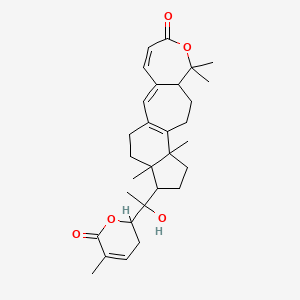
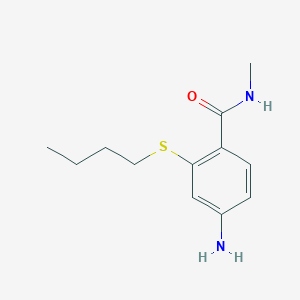
![3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid](/img/structure/B3038864.png)
